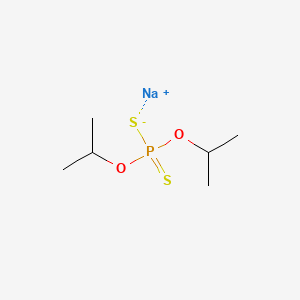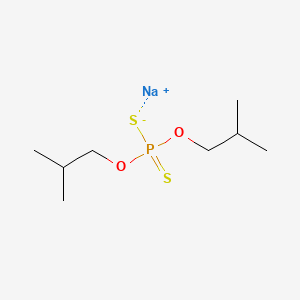
2-((4-Methoxyphenyl)amino)thiazol-4-carbonsäure-Hydrobromid
Übersicht
Beschreibung
“2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” is a compound that falls under the category of thiazoles . Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by FTIR and NMR .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve coupling reactions . The NMR spectra of the intermediates and final products in deuterated solvent were detected on a Bruker 400 or 600 MHz spectrometer .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
COX-Inhibitoren
Diese Verbindung wurde bei der Entwicklung und Synthese einer neuen Reihe von Methoxyphenylthiazolcarboxamid-Derivaten verwendet, die auf ihre Cyclooxygenase-(COX-)Suppressionseigenschaften hin untersucht wurden . Die synthetisierten Moleküle weisen potente inhibitorische Aktivitäten gegenüber COX-Enzymen auf .
Antifungal-Aktivität
Die Verbindung zeigte eine potente antifungale Aktivität gegen Candida albicans und Candida glabrata .
Antitumor-Aktivität
Die Verbindung zeigte eine selektive Wirkung auf menschliche Glioblastom-U251-Zellen und humane Melanom-WM793-Zellen .
Pharmazeutischer Zwischenprodukt
Die Verbindung wird als pharmazeutisches Zwischenprodukt verwendet . Sie spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Medikamente .
Organische Synthese
Die Verbindung wird auch im Bereich der organischen Synthese eingesetzt . Sie dient als Baustein bei der Synthese verschiedener organischer Verbindungen .
Wirkmechanismus
Target of Action
The primary targets of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide are likely to be bacterial and fungal cells . The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .
Mode of Action
The compound interacts with its targets by binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The affected pathway is the peptidoglycan biosynthesis pathway. Peptidoglycan is essential for bacterial cell wall integrity. By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and eventually cell death .
Result of Action
The compound’s action results in the death of bacterial and fungal cells. It exhibits significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also shows antifungal potential against Candida glabrata and Candida albicans .
Safety and Hazards
Zukünftige Richtungen
Given the diverse biological activities of thiazoles, future research could focus on further exploring the therapeutic potential of “2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” and similar compounds . This could include in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations.
Biochemische Analyse
Biochemical Properties
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . Additionally, this compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide on cells are diverse. It has been observed to induce apoptosis in cancer cells by activating caspase pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to rapidly dividing cells .
Molecular Mechanism
At the molecular level, 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the thiazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to their inactivation . These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several days . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its stability can be affected by factors such as pH and temperature, which may influence its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects.
Metabolic Pathways
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production .
Transport and Distribution
Within cells, 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is transported by specific transporters, such as organic anion transporters . It is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . The compound can also bind to plasma proteins, which facilitates its transport in the bloodstream .
Subcellular Localization
The subcellular localization of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with DNA, leading to changes in gene expression . Additionally, the compound can localize to mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .
Eigenschaften
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZREMLIKQFURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640027 | |
| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134600-62-6 | |
| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















